4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Lipophilicity ADME Medicinal Chemistry

The 4-ethyl-substituted imidazo[4,5-c]pyridine is the definitive scaffold for kinase inhibitor SAR campaigns. Its defined LogP (0.34) and MW (151.21) enable quantitative optimization of CNS penetration and target binding—replacing it with other alkyl analogs introduces unacceptable PK variability. Essential for replicating patented TNF-alpha modulator syntheses. Procure this exact intermediate to ensure SAR reproducibility and avoid invalidating synthetic pathways.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 64403-24-3
Cat. No. B3021229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS64403-24-3
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1C2=C(CCN1)NC=N2
InChIInChI=1S/C8H13N3/c1-2-6-8-7(3-4-9-6)10-5-11-8/h5-6,9H,2-4H2,1H3,(H,10,11)
InChIKeyRVRGWEYCNVKOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3): Baseline Characterization for Procurement


4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3) is a heterocyclic organic compound with a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . It is characterized by a fused imidazo[4,5-c]pyridine core, which is a bicyclic system combining an imidazole and a tetrahydropyridine ring . The defining structural feature is an ethyl substituent at the 4-position of this saturated ring system [1]. This compound is primarily recognized as a versatile synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-targeting agents [2]. Its value proposition centers on its utility as a specific intermediate for constructing more complex, biologically active molecules [3].

Procurement Risks in Substituting 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with In-Class Analogs


Substituting 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with other 4-alkyl-substituted analogs (e.g., methyl, propyl, isopropyl) or the unsubstituted parent compound is a high-risk decision in both chemical synthesis and pharmacological research. Even within the same imidazo[4,5-c]pyridine class, minor structural modifications—especially at the 4-position of the saturated ring—can profoundly alter molecular properties [1]. Changes in alkyl chain length or branching directly impact the compound's lipophilicity (LogP), which in turn affects solubility, membrane permeability, and, critically, pharmacokinetic (PK) behavior in a biological context . Furthermore, in target-based research, the 4-alkyl group is not a passive element; it contributes to the three-dimensional shape and electrostatic potential of the molecule, directly influencing binding affinity and selectivity profiles against target proteins such as kinases [2]. Therefore, replacing this specific ethyl-bearing scaffold with a generic analog without quantitative confirmation of equivalent performance introduces significant and unacceptable variability, potentially invalidating entire synthetic pathways or generating misleading biological results [3].

Quantitative Differentiation Evidence for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-24-3)


LogP Tuning via 4-Alkyl Substitution: Lipophilicity Advantage Over Unsubstituted Core

The calculated partition coefficient (LogP) for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is 0.34, a value that places it in a more favorable lipophilicity range for CNS drug development compared to the unsubstituted parent core . The 4-ethyl group provides a predictable and quantifiable increase in lipophilicity, which is a key parameter for optimizing blood-brain barrier permeability and oral bioavailability [1].

Lipophilicity ADME Medicinal Chemistry

Synthetic Route Specificity: 4-Ethyl Moiety as a Determinant in Patented Synthetic Pathways

The specific synthesis of this compound, involving the condensation of histamine with propionaldehyde, is a patented route for generating the 4-ethyl-substituted tetrahydroimidazopyridine core [1]. This distinct synthetic pathway is not interchangeable with the methods used for the 4-methyl, 4-propyl, or other analogs, which require different aldehydes. The choice of propionaldehyde directly dictates the resulting ethyl substituent and its properties [2].

Organic Synthesis Patent Process Chemistry

Commercial Availability and Purity: Benchmarking Procurement-Grade Specifications

The compound is commercially available with a minimum purity specification of 97% from at least one major supplier . Other sources confirm availability at ≥95% purity . These commercial purity grades are essential for ensuring reproducibility in both chemical reactions and biological assays, meeting the baseline requirements for research-grade materials.

Sourcing Purity Building Block

Class-Level Biological Target Engagement: Inferred Activity Against Kinases and Inflammatory Pathways

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against various kinases (e.g., Aurora A, VEGFR-2, c-Met, CDK) and as modulators of TNF-alpha signaling [1]. While no direct IC50 data exists for this specific 4-ethyl compound, its core structure is known to engage these biological targets [2]. The 4-ethyl substitution is a common modification used in SAR studies to optimize potency and selectivity for such targets [3].

Kinase Inhibition TNF-alpha Drug Discovery

Validated Use Cases for Procuring 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine


A Privileged Scaffold for Kinase Inhibitor SAR Studies

Procure this compound to serve as the core scaffold for a structure-activity relationship (SAR) campaign targeting kinases such as Aurora A or VEGFR-2. The 4-ethyl group provides a defined starting point for exploring lipophilic substitutions to optimize target binding and cellular permeability. Its known LogP of 0.34 and synthetic accessibility [1] make it a valuable building block for generating focused chemical libraries.

Key Intermediate in the Synthesis of TNF-alpha Modulators

This compound is a critical intermediate in the patented synthesis of certain tetrahydroimidazopyridine derivatives that function as modulators of TNF-alpha activity [2]. Procuring this specific building block is essential for replicating or modifying these patented synthetic pathways to generate novel analogs for inflammatory disease research.

A Reference Building Block for ADME Property Benchmarking

The quantifiable physicochemical properties of this compound, specifically its calculated LogP of 0.34 and molecular weight (151.21 g/mol), make it a useful reference standard. It can be employed as a benchmark to compare the lipophilicity and potential membrane permeability of other, more complex analogs in a medicinal chemistry program.

Starting Material for the Development of CNS-Penetrant Probes

The favorable LogP (0.34) and low molecular weight (151.21) of this compound place it within the desirable property space for CNS drug discovery [3]. It is an ideal starting point for synthesizing novel CNS-targeted chemical probes, where optimizing blood-brain barrier penetration is a primary objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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